molecular formula C15H15N3OS B009805 [(4-Phenylmethoxyphenyl)methylideneamino]thiourea CAS No. 101091-29-6

[(4-Phenylmethoxyphenyl)methylideneamino]thiourea

Cat. No. B009805
M. Wt: 285.4 g/mol
InChI Key: XVIITPGJQGFFIP-UHFFFAOYSA-N
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Description

“[(4-Phenylmethoxyphenyl)methylideneamino]thiourea” is a chemical compound with the molecular formula C15H15N3OS1. It has a molecular weight of 285.4 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “[(4-Phenylmethoxyphenyl)methylideneamino]thiourea”. However, it’s worth noting that thiourea compounds are often synthesized through the reaction of primary amines with isothiocyanates23.



Molecular Structure Analysis

The molecular structure of “[(4-Phenylmethoxyphenyl)methylideneamino]thiourea” is defined by its molecular formula, C15H15N3OS1. However, the specific arrangement of these atoms in space, which would provide a complete picture of the molecule’s structure, is not provided in the sources I found.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “[(4-Phenylmethoxyphenyl)methylideneamino]thiourea”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “[(4-Phenylmethoxyphenyl)methylideneamino]thiourea” are not explicitly mentioned in the sources I found. However, based on its molecular formula, we can infer that it is likely a solid at room temperature1.


Safety And Hazards

The safety and hazards associated with “[(4-Phenylmethoxyphenyl)methylideneamino]thiourea” are not specified in the sources I found.


Future Directions

The future directions for research and applications of “[(4-Phenylmethoxyphenyl)methylideneamino]thiourea” are not clear from the available information.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

[(4-phenylmethoxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c16-15(20)18-17-10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H3,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIITPGJQGFFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354882
Record name Hydrazinecarbothioamide,2-[[4-(phenylmethoxy)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Phenylmethoxyphenyl)methylideneamino]thiourea

CAS RN

101091-29-6
Record name Hydrazinecarbothioamide,2-[[4-(phenylmethoxy)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BENZYLOXY)BENZALDEHYDE THIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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